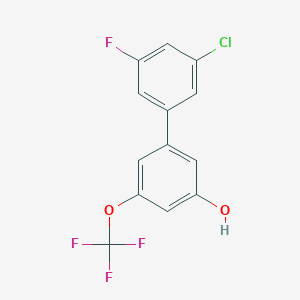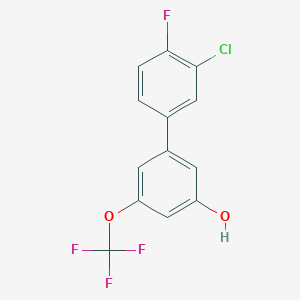
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-CHPT-3-TFMP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a highly reactive compound, so it is important to handle it with caution. 5-CHPT-3-TFMP has several unique properties that make it a valuable tool for scientists in many different fields.
Wissenschaftliche Forschungsanwendungen
5-CHPT-3-TFMP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. It is also used as a catalyst in organic reactions, as a stabilizer in emulsions, and as a surfactant. In addition, 5-CHPT-3-TFMP has been used in the synthesis of polymers and has been studied as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes.
Wirkmechanismus
The exact mechanism of action of 5-CHPT-3-TFMP is not yet fully understood. However, it is known that it acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 5-CHPT-3-TFMP reduces the production of prostaglandins and thus has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHPT-3-TFMP are still being studied. However, it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of certain cancer cells. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-CHPT-3-TFMP in laboratory experiments has several advantages. It is a highly reactive compound, so it can be used in a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a highly toxic compound and must be handled with caution. In addition, it is not suitable for use in reactions involving nucleophilic substitution or oxidation-reduction reactions.
Zukünftige Richtungen
The use of 5-CHPT-3-TFMP in scientific research and laboratory experiments is still in its early stages. However, there are several potential future directions for its use. It could be used as a therapeutic agent for the treatment of diseases such as cancer and diabetes. It could also be used in the synthesis of polymers and as a stabilizer in emulsions. In addition, it could be used as a catalyst in organic reactions and as a surfactant. Finally, it could be studied for its potential to inhibit the growth of certain cancer cells and to reduce the risk of certain cardiovascular diseases.
Synthesemethoden
The synthesis of 5-CHPT-3-TFMP is relatively straightforward and involves the reaction of two reagents, 5-chloro-2-hydroxybenzotrifluoride (5-CHBT) and 3-trifluoromethylphenol (3-TFMP). First, 5-CHBT is reacted with 3-TFMP at a temperature of 120°C for two hours. The reaction produces a mixture of 5-chloro-2-hydroxyphenyl-3-trifluoromethylphenol (5-CHPT-3-TFMP) and 3-trifluoromethylphenol (3-TFMP). The mixture is then cooled and filtered to separate the two products. The 5-CHPT-3-TFMP is then purified by recrystallization.
Eigenschaften
IUPAC Name |
4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-12-2-1-9(18)6-11(12)7-3-8(13(15,16)17)5-10(19)4-7/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKNADTDNQQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686642 |
Source


|
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261897-79-3 |
Source


|
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














